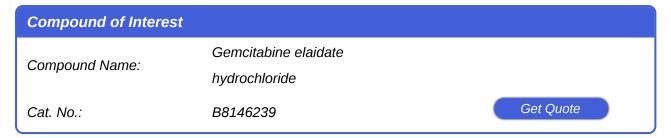


Physicochemical Properties of Gemcitabine Elaidate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemcitabine elaidate hydrochloride is a lipophilic prodrug of the potent antineoplastic agent gemcitabine. This modification is designed to enhance the cellular uptake and overcome some of the resistance mechanisms associated with the parent drug. This technical guide provides a comprehensive overview of the known physicochemical properties of gemcitabine elaidate hydrochloride, drawing comparisons with its parent compound, gemcitabine hydrochloride. Detailed experimental methodologies for key analytical techniques are presented, alongside a proposed synthesis and characterization workflow. The intracellular metabolic pathway of gemcitabine is also elucidated through a signaling pathway diagram.

Introduction

Gemcitabine, a nucleoside analogue, is a cornerstone in the treatment of various solid tumors. However, its efficacy can be limited by factors such as rapid metabolism and the development of drug resistance. **Gemcitabine elaidate hydrochloride**, a salt of the elaidic acid ester of gemcitabine, represents a strategic approach to improve the therapeutic index of gemcitabine. By increasing its lipophilicity, this prodrug is designed for enhanced membrane permeability and potentially altered metabolic susceptibility.[1] This guide aims to consolidate the available physicochemical data and analytical methodologies for **gemcitabine elaidate hydrochloride** to support further research and development.



Physicochemical Properties

Quantitative physicochemical data for **gemcitabine elaidate hydrochloride** is not extensively available in peer-reviewed literature. The following tables summarize the available data for the hydrochloride salt, its free base (gemcitabine elaidate), and the parent drug (gemcitabine and its hydrochloride salt) for comparative purposes.

Table 1: General Physicochemical Properties

Property	Gemcitabine Elaidate Hydrochloride	Gemcitabine Elaidate (Free Base)	Gemcitabine Hydrochloride	Gemcitabine (Free Base)
Synonyms	CP-4126 hydrochloride; CO-101 hydrochloride; Gemcitabine 5'- elaidate hydrochloride[2]	CP-4126; CO- 101[3]	Gemzar®[4]	dFdC; DDFC[5]
Molecular Formula	C27H44ClF2N3O5[2]	C27H43F2N3O5[3]	C9H11F2N3O4 • HCl[6]	C ₉ H ₁₁ F ₂ N ₃ O ₄ [5]
Molecular Weight	564.11 g/mol [2]	527.64 g/mol [3]	299.66 g/mol [6]	263.20 g/mol [7]
Appearance	No Data Available	No Data Available	White to off-white solid[7]	Crystalline solid[5]
Melting Point	No Data Available	No Data Available	287-292°C (decomposes)[7]	168.64 °C[7]

Table 2: Solubility and Lipophilicity



Property	Gemcitabine Elaidate Hydrochloride	Gemcitabine Elaidate (Free Base)	Gemcitabine Hydrochloride	Gemcitabine (Free Base)
Solubility in DMSO	5.64 mg/mL (10 mM) with sonication recommended[8]	30 mg/mL[9]	Slightly soluble	5 mg/mL[5]
Solubility in Ethanol	No Data Available	30 mg/mL[9]	Practically insoluble[7]	0.25 mg/mL[5]
Aqueous Solubility	No Data Available	Ethanol:PBS (pH 7.2) (1:2): 0.33 mg/ml[9]	Soluble in water[7], ~10 mg/mL in PBS (pH 7.2)[6]	~2 mg/mL in PBS (pH 7.2)[5]
рКа	No Data Available	11.65 ± 0.70[10]	No Data Available	3.6[7]
LogP (calculated)	No Data Available	6.2 (XLogP3)[3]	No Data Available	-1.5[7]

Experimental Protocols

Detailed experimental protocols for the characterization of **gemcitabine elaidate hydrochloride** are not readily available. The following sections outline generalized
methodologies based on standard pharmaceutical practices and techniques reported for
gemcitabine hydrochloride and other lipophilic prodrugs.

Synthesis of Gemcitabine Elaidate Hydrochloride

A general approach to the synthesis of **gemcitabine elaidate hydrochloride** involves the esterification of gemcitabine with elaidic acid, followed by salt formation.

• Esterification: Gemcitabine is reacted with an activated form of elaidic acid (e.g., elaidoyl chloride or an anhydride) in an appropriate aprotic solvent in the presence of a suitable base to catalyze the reaction and neutralize the generated acid. The reaction progress is



monitored by a suitable chromatographic technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

- Purification of Gemcitabine Elaidate: Upon completion, the reaction mixture is worked up to remove excess reagents and byproducts. Purification of the crude gemcitabine elaidate is typically achieved by column chromatography on silica gel.
- Salt Formation: The purified gemcitabine elaidate is dissolved in a suitable organic solvent (e.g., isopropanol, ethyl acetate). A solution of hydrochloric acid in a non-aqueous solvent (e.g., HCl in isopropanol or diethyl ether) is then added stoichiometrically to precipitate the hydrochloride salt.
- Isolation and Drying: The precipitated **gemcitabine elaidate hydrochloride** is collected by filtration, washed with a non-polar solvent to remove residual impurities, and dried under vacuum to yield the final product.

For industrial-scale production, processes often start from earlier precursors like 2,3-oxygen-isopentylidene-D-glyceraldehyde and involve multiple steps of protection, condensation, deprotection, and salification.[11]

Physicochemical Characterization

The melting point and thermal behavior can be determined using a differential scanning calorimeter.

- Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan and hermetically sealed.
- Instrumentation: A calibrated DSC instrument is used.
- Method: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C) under a nitrogen purge. An empty sealed pan is used as a reference.
- Analysis: The heat flow as a function of temperature is recorded. The melting point is
 determined as the onset or peak of the endothermic event. DSC can also provide information
 on polymorphism and thermal stability. While specific DSC data for gemcitabine elaidate

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hydrochloride is unavailable, studies on gemcitabine hydrochloride have utilized DSC to investigate its crystallization behavior in frozen solutions.[12]

XRPD is used to determine the solid-state nature (crystalline or amorphous) of the compound.

- Sample Preparation: A sufficient amount of the powdered sample is placed on a sample holder.
- Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is typically used.
- Method: The sample is scanned over a specific 2θ range (e.g., 5° to 40°) at a defined step size and scan speed.
- Analysis: The resulting diffractogram, a plot of intensity versus 2θ, will show sharp peaks for a crystalline material and a broad halo for an amorphous substance.

The solubility in various solvents can be determined using the shake-flask method.

- Method: An excess amount of gemcitabine elaidate hydrochloride is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged to remove undissolved solid.
- Quantification: The concentration of the dissolved compound in the supernatant is determined by a validated analytical method, such as HPLC-UV.

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Method: A solution of gemcitabine elaidate hydrochloride of known concentration is
prepared in either water or octanol. This solution is then mixed with an equal volume of the
immiscible solvent (octanol or water, respectively) in a separatory funnel. The mixture is
shaken vigorously to allow for partitioning of the analyte between the two phases and then
allowed to separate.



• Quantification: The concentration of the analyte in both the aqueous and octanolic phases is determined using a suitable analytical method. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Analytical Method for Purity and Assay (High-Performance Liquid Chromatography - HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for determining the purity and assay of **gemcitabine elaidate hydrochloride**. The following is a proposed starting method based on methods for gemcitabine hydrochloride.[13]

- Chromatographic System: An HPLC system equipped with a UV detector.
- Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer)
 and an organic modifier (e.g., acetonitrile or methanol). Given the lipophilicity of the elaidate
 derivative, a higher proportion of the organic solvent compared to methods for gemcitabine
 hydrochloride will likely be required.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Based on the UV spectrum of the compound, likely around 270 nm.
- Injection Volume: Typically 10-20 μL.
- Sample Preparation: Samples are dissolved in a suitable solvent, which is miscible with the mobile phase.
- Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Visualizations Intracellular Metabolic Pathway of Gemcitabine

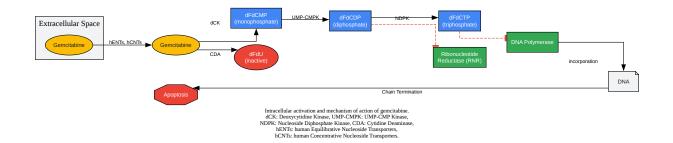


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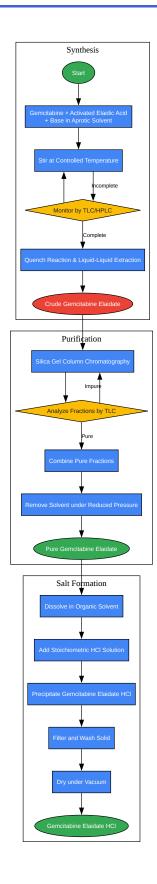
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The following diagram illustrates the conversion of gemcitabine to its active metabolites and its mechanism of action within the cancer cell.









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